Ammonium acetate

Catalog No.
S565222
CAS No.
631-61-8
M.F
C2H7NO2
M. Wt
77.08 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium acetate

CAS Number

631-61-8

Product Name

Ammonium acetate

IUPAC Name

azanium;acetate

Molecular Formula

C2H7NO2

Molecular Weight

77.08 g/mol

InChI

InChI=1S/C2H4O2.H3N/c1-2(3)4;/h1H3,(H,3,4);1H3

InChI Key

USFZMSVCRYTOJT-UHFFFAOYSA-N

SMILES

CC(=O)[O-].[NH4+]

Solubility

SOL IN LESS THAN 1 PART WATER; FREELY SOL IN ALCOHOL; SLIGHTLY SOL IN ACETONE.
148 G/100 CC WATER AT 4 °C; 7.89 G/100 CC METHANOL AT 15 °C

Synonyms

Acetic Acid Ammonium Salt; Mindererus’s Spirit; 1BEEM;

Canonical SMILES

CC(=O)[O-].[NH4+]

Isomeric SMILES

CC(=O)[O-].[NH4+]
  • DNA precipitation

    Due to its ability to reduce the solubility of DNA in an aqueous solution, ammonium acetate is a common and cost-effective method for DNA precipitation . This technique allows researchers to isolate and concentrate DNA from biological samples for further analysis like gel electrophoresis or restriction enzyme digestion .

  • Protein crystallization

    Ammonium acetate plays a crucial role in protein crystallization, a fundamental step in protein structure determination using techniques like X-ray crystallography . It acts as a precipitant, promoting the formation of well-ordered crystals suitable for X-ray diffraction analysis .

Ammonium Acetate in Chromatography

Ammonium acetate finds extensive application in various chromatographic techniques, including:

  • High-performance liquid chromatography (HPLC)

    Ammonium acetate is commonly employed as a buffer in the mobile phase of HPLC . It helps maintain a consistent pH and ionic strength throughout the separation process, facilitating the optimal resolution and elution of target analytes .

  • Mass spectrometry (MS)

    Ammonium acetate can be used as an additive to the mobile phase in liquid chromatography-mass spectrometry (LC-MS) workflows . It can enhance the ionization efficiency of certain analytes, leading to improved sensitivity and detection in mass spectrometry analysis.

Other Applications in Scientific Research

Beyond its roles in molecular biology and chromatography, ammonium acetate finds applications in various other scientific research areas:

  • Synthesis of materials

    Ammonium acetate can act as a precursor or template for the synthesis of diverse materials, including porous ceramics with desirable sound absorption properties .

  • Biological studies

    Ammonium acetate can be used as a nitrogen source in certain culture media to support the growth of microorganisms . Additionally, it can be employed in studies investigating the effects of specific ions on biological processes.

Ammonium acetate, also known as ammonium ethanoate (IUPAC name) or spirit of Mindererus in aqueous solution, is a white, crystalline solid with the chemical formula NH₄CH₃CO₂ []. It is a salt formed by the reaction of ammonia (NH₃) and acetic acid (CH₃COOH) []. Ammonium acetate is readily available commercially and plays a role in various scientific research fields due to its properties [, ].


Molecular Structure Analysis

Ammonium acetate has a simple ionic structure. The molecule consists of a positively charged ammonium ion (NH₄⁺) and a negatively charged acetate ion (CH₃COO⁻) held together by ionic bonding []. The carbon atom in the acetate ion is sp² hybridized, forming trigonal planar geometry around it. The ammonium ion has a tetrahedral geometry with the nitrogen atom at the center and four hydrogen atoms surrounding it [].


Chemical Reactions Analysis

Synthesis

Ammonium acetate can be synthesized through two main methods:

  • Neutralization: Acetic acid is neutralized with ammonium carbonate ((NH₄)₂CO₃) according to the following balanced chemical equation []:

(NH₄)₂CO₃ + 2CH₃COOH → 2NH₄CH₃CO₂ + CO₂ + H₂O (1)

  • Saturation: Glacial acetic acid (CH₃COOH) is saturated with ammonia gas (NH₃) []. However, obtaining pure crystalline ammonium acetate from this method is challenging due to its hygroscopic nature (absorbs moisture from the air) [].

Decomposition

When heated above its melting point, ammonium acetate decomposes into ammonia and acetic acid according to the following equation []:

NH₄CH₃CO₂ (s) → NH₃ (g) + CH₃COOH (l) (2)

Other Relevant Reactions

Ammonium acetate acts as a source of ammonia in various organic synthesis reactions. It can also participate in ion exchange reactions with other salts depending on the specific research needs.

Physical and Chemical Properties

  • Formula: NH₄CH₃CO₂ (C₂H₇NO₂) []
  • Molar Mass: 77.08 g/mol []
  • Appearance: White, crystalline solid []
  • Melting Point: 114 °C []
  • Boiling Point: Decomposes at 117.1 °C []
  • Solubility: Highly soluble in water (500 g/L at 25 °C) and methanol [, ]. Slightly soluble in ethanol [].
  • pH: Aqueous solution (5% w/v) has a pH of 6.7-7.3 []. This indicates a slightly acidic nature.
  • Stability: Hygroscopic (absorbs moisture from the air) []. Decomposes on heating (equation 2).

Mechanism of Action (Not Applicable)

Ammonium acetate does not have a specific biological function and hence doesn't have a defined mechanism of action within an organism.

  • Acute Toxicity: Ammonium acetate is considered to have low to moderate acute toxicity. Oral LD₅₀ (lethal dose for 50% of test population) in rats is reported to be 4100 mg/kg [].
  • Skin and Eye Irritation: May cause mild skin and eye irritation upon contact.
  • Inhalation: Inhalation of dust particles may cause irritation of the respiratory tract [].
  • Flammability: Not flammable but decomposes on heating, releasing ammonia gas which is flammable [].
  • Storage and Handling: Ammonium acetate should be stored in a cool, dry, and well-ventilated place in a tightly sealed container to prevent moisture absorption []. Always wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling this compound.

Physical Description

Ammonium acetate appears as a white crystalline solid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in chemical analysis, in pharmaceuticals, in preserving foods, and for other uses.
DryPowder; DryPowder, Liquid; Liquid

Color/Form

CRYSTALS OR CRYSTALLINE MASSES
WHITE CRYSTALS

Density

1.17 at 68 °F (USCG, 1999)
SP GR: 1.17 AT 20 °C/4 °C

Odor

SLIGHT ACETOUS ODOR

Melting Point

237.2 °F (USCG, 1999)
114.0 °C
114 °C

UNII

RRE756S6Q2

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1663 of 1736 companies (only ~ 4.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Therapeutic Uses

Diuretic
MEDICATION (VET): AS NUTRIENT
MEDICATION (VET): Formerly a diuretic, antipyretic

Mechanism of Action

ALTHOUGH PRECISE MECHANISM OF SYSTEMIC AMMONIA INTOXICATION REMAINS TO BE ELUCIDATED, EVIDENCE EXISTS TO SUGGEST THAT AN INTERFERENCE WITH CEREBRAL OXIDATIVE ENERGY METABOLISM IS INVOLVED. IN RATS MADE COMATOSE WITH AMMONIUM ACETATE, SAMPLES OF BASILAR BRAIN STRUCTURES SHOWED SIGNIFICANT DECR IN GLYCOGEN, GLUCOSE, ATP, & ESPECIALLY IN PHOSPHOCREATINE.
The effects of ammonium ions on the release of glutamic acid from the rat cerebral cortex were measured in vivo using cortical cups & multiple ion detection technique. The results indicate that ammonium ions increase the release & the formation of glutamic acid in the brain. The resulting increased concn of this amino acid in extracellular spaces may be one of the mechanisms of ammonia toxicity in vivo. /Ammonium ions/

Other CAS

631-61-8

Wikipedia

Ammonium acetate

Use Classification

Food Additives -> ACIDITY_REGULATOR; -> JECFA Functional Classes
Cosmetics -> Buffering

Methods of Manufacturing

From acetic acid and ammonia.

General Manufacturing Information

Agriculture, forestry, fishing and hunting
All other chemical product and preparation manufacturing
Laboratory Use
Oil and gas drilling, extraction, and support activities
Pesticide, fertilizer, and other agricultural chemical manufacturing
Pharmaceutical and medicine manufacturing
Photographic film paper, plate, and chemical manufacturing
Textiles, apparel, and leather manufacturing
Wholesale and retail trade
Acetic acid, ammonium salt (1:1): ACTIVE

Analytic Laboratory Methods

NIOSH Method 205 Analyte: Ammonia; Matrix: Air; Procedure: Colorimetric. This method has a sensitivity of 0.002 mg. The range of application of this method is 0.10 mg to 0.80 mg of ammonium in a 10 liter air sample. /Ammonia/
Method 417G: Automated Phenate Method for the determination of ammonia nitrogen. This method is used to determine ammonia concentrations in potable, surface, and Saline waters as well as domestic and industrial wastewaters over a range of 0.02 to 2.0 mg/l. Photometric measurement is made at 630 to 660 nm. For ammonia concentrations of 1.41, 0.77, 0.59, and 0.43 mg/l, the standard deviation was + 0.005 or -0.005. /Ammonia/
Method 417E Ammonia: Selective Electrode Method. This method is applicable for the measurement of 0.03 to 1400 mg nitrogen ammonia/l in potable and surface waters and domestic and industrial wastes. The ammonia selective electrode uses a hydrophobic gas permeable membrane to separate the sample solution from an electrode internal solution of ammonium chloride. Ammonia diffuses through the membrane and changes the internal solution pH, which is sensed by a pH electrode. In an inter-laboratory study (12 laboratories) using effluent water samples at 0.04, 0.10, 0.80, 20, 100, and 750 mg/l, mean recovery was 100, 470, 105, 95, 97, and 99%, respectively. /Ammonia/
Method 417D: Titrimetric Method for the Determination of Ammonia Nitrogen. This method is applicable to ammonia concentrations in wastewater effluent greater than 5 mg/l. After distillation, the sample is titrated with 0.02 N sulfuric acid until a lavender color forms. For concentrations of 200, 800, and 1500 ug/l, relative standard deviation is 69.8, 28.6, and 21.6% respectively, and relative error is 20.0, 5.0, and 2.6%, respectively. /Ammonia Nitrogen/
For more Analytic Laboratory Methods (Complete) data for AMMONIUM ACETATE (7 total), please visit the HSDB record page.

Storage Conditions

KEEP COOL & TIGHTLY CLOSED.

Interactions

AN EQUIMOLAR MIXTURE OF ORNITHINE & ASPARTIC ACID (1 MMOLE/KG) WAS EFFECTIVE IN PREVENTING TOXIC BLOOD LEVELS OF AMMONIA FROM OCCURRING IN ECK FISTULA DOGS WHEN ADMINISTERED 1 HR PRIOR TO AMMONIUM ACETATE ADMINISTRATION.
ADDITION OF OTHER AMINO ACIDS IN DIFFERENT COMBINATIONS WITH ARGININE HYDROCHLORIDE GREATLY ENHANCED THE PROTECTIVE ACTION OF ARGININE HYDROCHLORIDE AGAINST AMMONIUM ACETATE POISONING IN RATS.
CARBAMYLASPARTATE PROTECTED RATS AGAINST INTOXICATING EFFECTS BY DECR BLOOD AMMONIA LEVEL & INCR BLOOD UREA LEVEL SEEN AFTER THE INJECTION OF AMMONIUM ACETATE ALONE.
THE INJECTION OF A COMBINATION OF 1 MMOLE N-CARBAMOYL-L-GLUTAMATE/KG & 1 MMOLE L-ARGININE/KG GAVE 100% PROTECTION AGAINST HYPERAMMONEMIA TO RATS WHICH WERE SUBSEQUENTLY GIVEN LD99.9 DOSE (10.8 MMOLE/KG) AMMONIUM ACETATE.
For more Interactions (Complete) data for AMMONIUM ACETATE (7 total), please visit the HSDB record page.

Stability Shelf Life

DELIQUESCENT; TENDS TO LOSE AMMONIA.

Dates

Modify: 2023-08-15

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